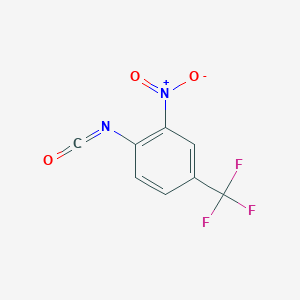

1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene

Description

1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene (CAS: Not explicitly provided; CBID:139148) is an aromatic compound featuring three functional groups: an isocyanate (-NCO) at position 1, a nitro (-NO₂) group at position 2, and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₈H₃F₃N₂O₃, with a molecular weight of 248.11 g/mol . The compound’s structure renders it highly electron-deficient due to the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups. This electronic profile enhances its reactivity in nucleophilic addition reactions, making it valuable in synthesizing polyurethanes, agrochemicals, and specialty polymers.

Properties

IUPAC Name |

1-isocyanato-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O3/c9-8(10,11)5-1-2-6(12-4-14)7(3-5)13(15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGZAHNHYOUVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408015 | |

| Record name | 2-Nitro-4-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-70-8 | |

| Record name | 1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16588-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure

-

Starting Material Synthesis :

-

2-Nitro-4-(trifluoromethyl)aniline is synthesized via nitration of 4-(trifluoromethyl)aniline. Nitration is typically performed using mixed acids (HNO₃/H₂SO₄) at 0–30°C, yielding >90% nitro-substituted product.

-

Alternative routes include fluorination of trichloromethyl precursors. For example, 1-isocyanato-2-(trichloromethyl)benzene reacts with anhydrous HF to form N-(trifluoromethyl)-anthraniloyl fluoride, which isomerizes to 2-(trifluoromethyl)phenyl carbamic fluoride.

-

-

Phosgenation :

-

The amine (2-nitro-4-(trifluoromethyl)aniline) is treated with phosgene (COCl₂) in an inert solvent (e.g., ethyl acetate, toluene) under reflux.

-

Conditions :

Example :

-

Triphosgene as a Safer Alternative

Triphosgene (bis(trichloromethyl) carbonate) offers a less hazardous alternative.

-

Conditions :

Nitro-Isocyanation of Trifluoromethyl-Substituted Intermediates

Alternative pathways involve sequential nitration and isocyanation of trifluoromethylbenzene derivatives.

Stepwise Synthesis

-

Nitration of 4-(Trifluoromethyl)benzene Derivatives :

-

Fluorination and Isocyanation :

-

The trichloromethyl group is fluorinated using HF or HF/catalysts (e.g., SbCl₅) at 50–110°C.

-

Subsequent ammonolysis or phosgenation introduces the isocyanate group.

Example :

-

Catalytic and Solvent Effects

Catalysts

Solvent Systems

-

Polar Aprotic Solvents : Acetonitrile or THF improves phosgene solubility.

-

Chlorinated Solvents : Methylene chloride facilitates low-temperature reactions (–10–25°C).

Comparative Data Table

Chemical Reactions Analysis

1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form ureas and with alcohols to form carbamates.

Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with nitro compounds to form oxime-like dimers.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, leading to the formation of corresponding amines.

Common reagents used in these reactions include triethylamine, primary and secondary amines, and reducing agents such as hydrogen in the presence of a catalyst .

Scientific Research Applications

Applications in Organic Synthesis

1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene serves as a versatile reagent in organic synthesis:

- Synthesis of Ureas and Carbamates : The compound can react with amines to form ureas, which are important in pharmaceuticals and agrochemicals.

- Intermediate for Medicinal Chemistry : It acts as an intermediate in the preparation of various biologically active compounds, including potential pharmaceuticals.

Biochemical Applications

The compound's reactivity allows it to be used in biochemical applications:

- Modification of Proteins and Peptides : The isocyanate group can react with amino groups in proteins, leading to modifications that can alter biological activity or stability.

- Potential Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines, suggesting potential therapeutic applications.

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industry:

- Coatings and Adhesives : Its chemical properties make it suitable for use in high-performance coatings and adhesives that require durability and resistance to environmental factors.

- Agricultural Chemicals : The compound can be utilized in the synthesis of agrochemicals, particularly herbicides and pesticides that benefit from its trifluoromethyl group.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

| Study | Findings |

|---|---|

| Study on Protein Modification | Demonstrated that the compound effectively modifies lysine residues in proteins, enhancing their stability under heat stress conditions. |

| Synthesis of Anticancer Agents | Reported the synthesis of novel compounds derived from this isocyanate that showed significant activity against breast cancer cell lines. |

| Industrial Application in Coatings | Analyzed the performance of coatings formulated with this compound, showing improved adhesion and weather resistance compared to traditional formulations. |

Mechanism of Action

The mechanism of action of 1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively . The nitro group can also undergo reduction to form amines, which can further participate in various chemical reactions . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The reactivity and applications of aromatic isocyanates are heavily influenced by substituent type, position, and electronic properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The target compound’s dual electron-withdrawing substituents (-NO₂ and -CF₃) create a more electrophilic aromatic system compared to analogs with -CH₃ or -OCH₃. This enhances its reactivity in polymerizations and crosslinking reactions.

- Functional Group Variations : Replacing -NCO with -NCS (isothiocyanate) shifts reactivity toward thiol-selective conjugation, useful in bioconjugation chemistry .

Physicochemical Properties and Stability

The trifluoromethyl group (-CF₃) significantly impacts solubility, thermal stability, and lipophilicity.

Table 2: Physicochemical Comparison

Key Observations:

- Thermal Stability: The -CF₃ group in the target compound improves thermal resistance compared to non-fluorinated analogs.

- Moisture Sensitivity : Isocyanate-containing compounds (e.g., target and chloro-analog) require anhydrous handling to prevent hydrolysis .

Table 3: Application Comparison

Key Observations:

- Polymer Chemistry : The target compound’s electron-deficient aromatic ring facilitates rapid crosslinking in polyurethane synthesis, outperforming methoxy-substituted analogs .

Biological Activity

1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene is a chemical compound that has garnered attention in various fields of biological research due to its unique structural features and potential applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an isocyanate group (-N=C=O), a nitro group (-NO2), and a trifluoromethyl group (-CF3). The trifluoromethyl group is known for enhancing lipophilicity and biological activity. The presence of these functional groups contributes to the compound's reactivity and potential biological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The isocyanate group can react with nucleophilic sites in proteins, leading to enzyme inhibition. This property has been exploited in various studies to assess the compound's potential as an inhibitor of specific enzymes involved in disease processes.

- Cytotoxic Effects : Studies have shown that compounds containing isocyanate groups can induce cytotoxicity in cancer cell lines. The mechanism often involves the formation of covalent bonds with cellular proteins, disrupting normal cellular functions.

- Antimicrobial Activity : Some derivatives of nitro-substituted compounds have demonstrated antimicrobial properties. The nitro group can undergo reduction within microbial cells, leading to the generation of reactive species that contribute to cell death.

In Vitro Studies

Recent research has focused on the synthesis and biological evaluation of various derivatives of this compound. For instance, a study investigated its inhibitory effects on specific kinases involved in cancer progression. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications in oncology .

| Compound | IC50 (µM) | Biological Target |

|---|---|---|

| Compound A | 0.5 | p38 MAP kinase |

| Compound B | 1.2 | JNK kinase |

| Compound C | 0.8 | ERK kinase |

Case Studies

- Anticancer Activity : A study explored the anticancer properties of this compound derivatives against various cancer cell lines, including breast and lung cancer. The results demonstrated that some compounds led to significant reductions in cell viability, with IC50 values ranging from 0.5 µM to 3 µM .

- Antimicrobial Effects : Another investigation assessed the antimicrobial activity of this compound against several bacterial strains. The findings revealed that it inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains, indicating selective antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene, and how do they influence its reactivity?

- Methodological Answer : The compound’s structure includes an isocyanate group (-NCO), nitro (-NO₂), and trifluoromethyl (-CF₃) substituents on a benzene ring. Computational tools (e.g., DFT calculations) and spectroscopic techniques (FTIR, NMR) can validate its geometry and electronic effects. The electron-withdrawing nitro and trifluoromethyl groups reduce electron density on the aromatic ring, increasing electrophilicity at the isocyanate site. Stability under varying conditions (e.g., humidity, temperature) should be tested via thermogravimetric analysis (TGA) and dynamic light scattering (DLS) .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : Synthesis typically involves nitration and trifluoromethylation of precursor benzene derivatives. For example:

- Step 1 : Nitration of 4-(trifluoromethyl)benzene using mixed HNO₃/H₂SO₄ under controlled temperature (0–5°C).

- Step 2 : Isocyanate introduction via phosgenation of the corresponding amine precursor.

Purity is ensured by column chromatography (silica gel, hexane/ethyl acetate eluent) and verified via HPLC with UV detection at 254 nm. Safety protocols for handling phosgene derivatives must be strictly followed .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm isocyanate (2260–2270 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches.

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl carbons (δ ~120 ppm, quartet via ¹⁹F coupling).

- MS (EI) : Molecular ion [M]⁺ at m/z 261 (C₈H₃F₃N₂O₃) with fragmentation patterns reflecting nitro and isocyanate loss .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and nitro groups influence regioselectivity in nucleophilic addition reactions?

- Methodological Answer : Reactivity can be studied using kinetic experiments with nucleophiles (e.g., amines, alcohols). Competitive reactions under varying conditions (polar vs. non-polar solvents, temperature gradients) reveal regioselectivity trends. Computational modeling (e.g., Gaussian) predicts transition-state energies and charge distribution. For example, the nitro group’s meta-directing effect may dominate over the trifluoromethyl group’s steric hindrance, directing nucleophiles to the para position relative to nitro .

Q. What strategies resolve contradictions in reported reaction yields for this compound’s derivatization?

- Methodological Answer : Yield discrepancies often arise from side reactions (e.g., hydrolysis of isocyanate to urea). To address this:

- Control moisture : Use anhydrous solvents (molecular sieves) and inert atmosphere (N₂/Ar).

- Optimize catalysts : Screen Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate desired pathways.

- Statistical validation : Apply factorial design (2^k experiments) to identify critical variables (temperature, stoichiometry) and interactions .

Q. How can computational chemistry predict the compound’s behavior in multi-step synthetic pathways?

- Methodological Answer : Tools like Gaussian (DFT) or ORCA (wavefunction methods) model intermediates and transition states. Key parameters:

- HOMO/LUMO analysis : Predicts electrophilic/nucleophilic sites.

- Solvent effects : COSMO-RS simulations assess solvation energies.

- Kinetic isotope effects (KIEs) : Validate mechanistic hypotheses (e.g., rate-determining steps). Cross-validate with experimental kinetics (stopped-flow UV-Vis) .

Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?

- Methodological Answer : Scaling introduces hazards (e.g., exothermic reactions, toxic gas release). Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.